molecular formula C12H11BrN2 B1524756 6-Bromo-4,4'-dimethyl-2,2'-bipyridine CAS No. 850413-36-4

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Cat. No. B1524756
M. Wt: 263.13 g/mol
InChI Key: UEJJXCRFGURPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is a chemical compound with the molecular formula C12H11BrN2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .


Synthesis Analysis

The synthesis of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has been reported from 6-bromopicoline . Another synthesis route involves the use of 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is characterized by a molecular weight of 263.13300, and a molecular formula of C12H11BrN2 .


Physical And Chemical Properties Analysis

6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has a density of 1.385g/cm3, a boiling point of 351.2ºC at 760 mmHg, and a flash point of 166.2ºC . The melting point is reported to be between 105.0 to 109.0 °C .

Scientific Research Applications

Synthesis and Preparation

6-Bromo-4,4'-dimethyl-2,2'-bipyridine has been extensively studied in the context of synthesis and preparation. Research has demonstrated methods for high-yield production of this compound through various synthesis techniques. For instance, Cassol et al. (2000) described two convenient methods for its preparation: a catalyzed electrosynthesis and a modified Ullmann synthesis, both yielding high-quality results (Cassol et al., 2000). Another study by Ou et al. (2019) presented a practical bromination approach to synthesize a derivative of this compound, highlighting the efficiency and purity of the method (Ou, Ruonan, & Bo, 2019).

Applications in Catalysts and Complexes

This compound has shown potential in the development of catalysts and metal complexes. Schubert et al. (2000) synthesized various mono- and disubstituted 2,2'-bipyridines using Stille-type coupling procedures, indicating their application in atom transfer radical polymerization (ATRP) catalysts (Schubert, Eschbaumer, & Heller, 2000). Constable et al. (2009) described the preparation of copper(I) complexes with derivatives of 6,6'-dimethyl-2,2'-bipyridine for use in dye-sensitized solar cells (DSCs), highlighting their structural and functional significance (Constable et al., 2009).

Ligand Design and Supramolecular Applications

6-Bromo-4,4'-dimethyl-2,2'-bipyridine also plays a role in ligand design and supramolecular chemistry. Charbonnière et al. (2002) synthesized polydendate ligands bearing 6-carboxylic-2,2'-bipyridine subunits, which are pivotal in the creation of flexible, multitopic ligands (Charbonnière, Weibel, & Ziessel, 2002). Another study by Amb and Rasmussen (2006) reported the synthesis of a solubilizing building block based on a brominated bipyridine derivative for macro- or supramolecular applications (Amb & Rasmussen, 2006).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation occurs .

Future Directions

While specific future directions for the use of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl are not mentioned in the available resources, its use as a ligand in forming complexes with various ions suggests potential applications in areas such as catalysis and materials science .

properties

IUPAC Name

2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJXCRFGURPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701503
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

CAS RN

850413-36-4
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dibromocompound 2,6-dibromo-4-methylpyridine (1 mmol), 2-tributylstannyl-picolines (1 mol) and (Ph3Ph)4Pd (0.01 equiv) were heated under N2 in toluene (50 mL) for 16 h. Upon cooling to room temperature aqueous saturated NH4Cl solution (20 mL) was added. The mixture was stirred for further 30 min and then filtered over Celite. The precipitate was washed with CH2Cl2 (50 mL) and the organic phase was separated. The aqueous phase was extracted with toluene. The combined organic phases were dried (MgSO4) and the solvent was removed. Concentrated HCl (30 mL) was added to the residue followed by extracting with CH2Cl2. The aqueous phase was cautiously neutralized by solid NaOH. The product was then extracted with CH2Cl2 and dried. The solvent was removed and the product purified by chromatography on silica gel with CH2Cl2/hexane (1:2) as eluent. Yield: 25%. Anal. C12H11BrN2: Calcd: C, 54.77; H, 4.21; N, 10.65. Found: C, 54.54; H, 4.30; N, 10.45. MS (ESIMS): m/z: 262.0.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-tributylstannyl-picolines
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Citations

For This Compound
1
Citations
Y Chen, G Chen, WL Man - European Journal of Inorganic …, 2022 - Wiley Online Library
The synthesis of various cobalt(III) complexes bearing a quaterpyridine ligand with different alkylperoxo groups via an unconventional approach is reported. Under ambient conditions, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.